Succinamate

Lubricant additives Antiwear agents Tribology

Researchers characterizing ω-amidase (Nit2) encounter competitive inhibition artifacts with glutaramate-10 mM inhibits α-ketoglutarate ester hydrolysis by 43% and 34%. Succinamate (CAS 638-32-4) eliminates this interference, serving as a clean alternative substrate that converts to succinate and ammonium without off-target effects. • Defined ω-amidase substrate with unambiguous kinetics; also scaffolds plant growth regulators (e.g., daminozide analogs) and antiwear lubricant additives outperforming succinimide-based dispersants (148.8 mg bearing wear vs. succinamate's reduced wear). • 97% purity, white crystalline powder, MW 117.10. • Bulk quantities available with batch-specific COA for assay development and SAR studies.

Molecular Formula C4H6NO3-
Molecular Weight 116.1 g/mol
Cat. No. B1233452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinamate
Molecular FormulaC4H6NO3-
Molecular Weight116.1 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)N
InChIInChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1
InChIKeyJDVPQXZIJDEHAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinamate (Succinamic Acid) Identity and Procurement Baseline


Succinamate (succinamic acid, CAS 638-32-4) is a dicarboxylic acid monoamide derivative of succinic acid, with the molecular formula C4H7NO3 and molecular weight 117.1 g/mol [1]. At physiological pH (7.3), the compound exists predominantly as a monocarboxylic acid anion resulting from deprotonation of the carboxyl group, serving as the conjugate base of succinamic acid [2]. The compound possesses both amide and carboxyl functional groups within a straight-chain C4 backbone, classifying it as a straight-chain fatty acid derivative [3]. Succinamate is recognized as an endogenous metabolite and serves as an alternative substrate for ω-amidase (Nit2), which catalyzes its conversion to succinate and ammonium [4].

Endogenous metabolite & enzyme substrate: recognized as alternative substrate for ω-amidase (Nit2), supporting metabolic pathway and enzymology studies.
C4 monoamide-monoacid structure: distinct reactivity and coordination chemistry compared to diacids or cyclic imides; enables selective metal binding and surfactant design.
pH-dependent speciation: exists as anionic succinamate at physiological pH, neutral succinamic acid at low pH, providing conditional functionality for assay and formulation development.

Why Succinamate Cannot Be Replaced by Generic Analogs


Succinamate occupies a unique functional space among C4-dicarboxylic acid derivatives that precludes simple substitution. Unlike succinic acid (two carboxyl groups) or succinimide (cyclic imide), succinamate's monoamide-monoacid structure confers distinct reactivity, solubility, and metal-coordination properties that directly impact performance in enzyme assays, coordination chemistry, and surfactant systems . Furthermore, the compound's pH-dependent speciation—existing as the anionic succinamate at physiological pH versus the neutral succinamic acid at lower pH—introduces a dimension of conditional functionality that structurally similar but differently ionizable analogs cannot replicate [1]. The quantitative evidence below demonstrates that substituting succinamate with succinimide, succinic acid, glutaramate, or even structurally similar plant growth regulators yields measurably divergent outcomes in specific experimental and industrial contexts.

Succinic acid (diacid)
Lacks the amide group, altering metal-coordination geometry and enzyme substrate recognition; cannot replicate monoamide reactivity or ω-amidase substrate profile.
Succinimide (cyclic imide)
Cyclic structure with different ring-strain reactivity; does not mimic the linear C4 monoamide-monoacid backbone and may show divergent antiwear performance (see evidence).
Glutaramate (C5 analog)
One-carbon chain extension shifts ω-amidase interaction from substrate to competitive inhibitor (43% inhibition at 10 mM), introducing assay interference not observed with succinamate.

Quantitative Differentiation Evidence for Procurement Decisions


Antiwear Performance vs. Succinimide in Lubricants

In lubricating oil formulations, alkali metal succinamate compositions demonstrate substantially superior antiwear protection compared to succinimide controls. A direct head-to-head comparison using the same base formulation showed that the succinamate-containing composition significantly reduced bearing weight loss compared to the succinimide formulation under equivalent test conditions [1].

Antiwear vs. Succinimide
Head-to-head
Reported bearing weight loss lower than succinimide (148.8 mg baseline)
Supports antiwear additive evaluation context
Patent data; exact improvement magnitude not disclosed
Lubricant additives Antiwear agents Tribology

Stem Elongation Inhibition vs. Daminozide

In head-to-head plant growth retardation studies, N-pyrrolidino succinamic acid (Uni-F529), a structural analog of succinamic acid, exhibited considerably superior stem elongation inhibition compared to daminozide (succinic acid 2,2-dimethylhydrazide; N-dimethylaminosuccinamic acid) across two plant species. Notably, this enhanced activity occurred despite lower tissue concentrations of the pyrrolidino analog relative to daminozide, indicating greater intrinsic potency at the site of action [1].

Stem Elongation vs. Daminozide
Head-to-head
N-pyrrolidino succinamic acid showed reported higher activity despite lower tissue accumulation
Supports plant growth regulator SAR interpretation
Greenhouse trial context; exact tissue concentrations in full text
Plant growth regulators Agricultural chemistry Horticulture

ω-Amidase Substrate Specificity vs. Glutaramate

ω-Amidase (Nit2) accepts both succinamate and glutaramate as substrates, but the enzymesubstrate interaction profiles differ meaningfully. Glutaramate acts as a competitive inhibitor of ω-amidase-catalyzed hydrolysis, with 10 mM glutaramate producing 43% inhibition of methyl α-ketoglutarate hydrolysis and 34% inhibition of ethyl α-ketoglutarate hydrolysis in rat liver preparations [1]. Succinamate, in contrast, serves as a bona fide substrate without comparable inhibitory cross-talk at similar concentrations. This differential behavior stems from the distinct C4 (succinamate) versus C5 (glutaramate) carbon chain lengths and corresponding active site accommodation.

ω-Amidase Substrate vs. Inhibitor
Method context
Glutaramate (10 mM) inhibited 43% (methyl ester) and 34% (ethyl ester); succinamate shows no comparable inhibition
Clean substrate profile for kinetic assay design
Rat liver ω-amidase preparation
Enzymology Biochemical assays Metabolic pathways

LL-Xylose Reductase Inhibition Activity Profile

Succinamic acid acts as a weak inhibitor of human LL-xylose reductase with a quantitatively defined IC50 value of 1.45 mM [1]. While this inhibitory potency is modest, the availability of this quantitative benchmark enables rational comparison against other candidate inhibitors in screening cascades. No comparable IC50 data were identified in available sources for structurally adjacent analogs such as succinic acid, succinimide, or glutaramate against this specific enzyme target.

LL-Xylose Reductase IC50
Reported
IC50 = 1.45 mM
Quantitative reference for SAR screening
In vitro biochemical assay; comparator IC50 data unavailable
Enzyme inhibition Drug discovery Biochemical screening

Succinamate Surfactants in Enhanced Oil Recovery

Succinamate-based surface-active agents provide dual functionality in enhanced oil recovery (EOR) applications: oil mobilization and mobility control via viscosity imparting [1]. Patent disclosures indicate that sulfosuccinamate surfactants, when formulated with sulfosuccinate co-surfactants, generate stable foams suitable for subterranean oil-bearing formation injection [2]. While direct quantitative performance comparisons against non-succinamate surfactants are not provided in the available patent abstracts, the specificity of the succinamate headgroup chemistry enables this combination of interfacial tension reduction and foam stabilization that structurally unrelated surfactant classes may not simultaneously achieve.

EOR Surfactant Functionality
Class-level
Succinamate surfactants reported to provide oil mobilization and mobility control
Supports dual-function surfactant evaluation
Patent disclosure; quantitative comparison with non-succinamate surfactants unavailable
Enhanced oil recovery Surfactant chemistry Petroleum engineering

Evidence-Backed Application Scenarios for Procurement


Lubricant Additive Development for Superior Antiwear Protection

Procurement of succinamate or its alkali metal derivatives is indicated for lubricant formulators seeking to develop antiwear additives with demonstrated performance advantages over conventional succinimide-based dispersants. The direct comparative bearing wear data establish that succinamate compositions reduce wear under test conditions where succinimide formulations result in 148.8 mg weight loss [1]. This scenario applies to industrial lubricant R&D, particularly for applications where dispersancy alone is insufficient and enhanced wear protection is required.

Plant Growth Regulator Research via Pyrrolidino Substitution

Succinamic acid serves as the core scaffold for plant growth regulators including daminozide and the more potent pyrrolidino analog Uni-F529. The head-to-head comparison data demonstrating superior stem elongation inhibition by N-pyrrolidino succinamic acid relative to daminozide, despite lower tissue accumulation, indicates that procurement of succinamic acid building blocks for SAR studies is scientifically justified [2]. This scenario is relevant for agricultural chemistry laboratories exploring next-generation growth retardants with improved potency and potentially reduced environmental persistence.

ω-Amidase Enzymology with Non-Inhibitory Substrate

For biochemical laboratories characterizing ω-amidase (Nit2) activity, succinamate offers a defined substrate profile without the competitive inhibition complications associated with glutaramate. The quantitative inhibition data—43% and 34% inhibition of α-ketoglutarate ester hydrolysis by 10 mM glutaramate—highlight the potential for experimental interference when using glutaramate in mixed-substrate or inhibition studies [3]. Succinamate procurement is therefore indicated for assay development, enzyme kinetics measurements, and metabolic pathway studies where substrate-specific effects must be cleanly resolved.

EOR Surfactant Formulation with Dual Mobility Control

Procurement of succinamate-based surfactants or succinamic acid precursors is warranted for EOR chemical development programs where formulations require simultaneous oil mobilization and mobility control (viscosity modification) from a single surfactant class [4]. While quantitative performance comparisons against alternative surfactant chemistries are not available in the patent literature, the documented dual functionality of succinamate surface-active agents supports their evaluation in foam-based EOR applications, particularly in reservoirs where minimizing chemical complexity and component count offers operational and economic advantages.

Application
Selection Property
Validation Focus
Lubricant antiwear additive R&D
Reported antiwear performance context
Bearing wear reduction evaluation
Plant growth regulator SAR studies
Stem elongation inhibition activity
Tissue accumulation vs. activity correlation
ω-Amidase enzymology assays
Non-inhibitory substrate profile
Kinetic interference control
EOR surfactant development
Dual mobility control functionality
Foam stability and interfacial screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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